

4,4'-Dibromo-2,2'-bipyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Dibromo-2,2'-bipyridine**

Cat. No.: **B104092**

[Get Quote](#)

Introduction: **4,4'-Dibromo-2,2'-bipyridine** is a halogenated derivative of 2,2'-bipyridine, a prominent heterocyclic organic compound. Its structure, featuring two pyridine rings linked at the 2 and 2' positions with bromine atoms at the 4 and 4' positions, makes it an exceptionally versatile building block and ligand in modern chemistry. The electron-withdrawing nature of the bromine atoms significantly influences the electronic properties of the bipyridine system, enhancing the stability and modifying the reactivity of its metal complexes. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of **4,4'-Dibromo-2,2'-bipyridine**, with a particular focus on its role in materials science and the development of novel therapeutic agents.

Core Properties and Data

The fundamental chemical and physical properties of **4,4'-Dibromo-2,2'-bipyridine** are summarized below. This data is essential for its application in experimental settings, providing insights into its reactivity, solubility, and handling requirements.

Property	Value	Citations
Molecular Weight	313.98 g/mol	[1] [2]
Molecular Formula	C ₁₀ H ₆ Br ₂ N ₂	[1] [2]
CAS Number	18511-71-2	[1] [2]
IUPAC Name	4-bromo-2-(4-bromopyridin-2-yl)pyridine	[1]
Appearance	White to light yellow powder or crystals	[3] [4]
Melting Point	138.0 to 142.0 °C	[4]
Boiling Point	362.9 °C at 760 mmHg (Predicted)	[4]
Density	~1.8 g/cm ³	[4]
Solubility	Soluble in toluene	[4]
SMILES	C1=CN=C(C=C1Br)C2=NC=C C(=C2)Br	[2]
InChI Key	KIIHBDSNVJRWFY- UHFFFAOYSA-N	[1]

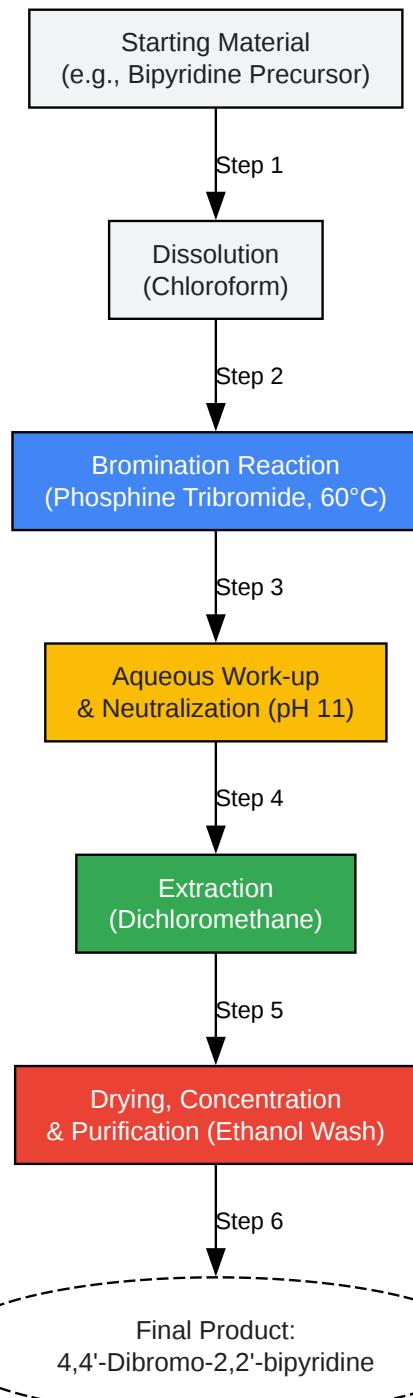
Synthesis and Experimental Protocols

The synthesis of **4,4'-Dibromo-2,2'-bipyridine** is well-documented, with several established methods. Below are detailed protocols for common synthetic routes, providing researchers with a practical guide for its preparation.

Method 1: Bromination of a Bipyridine Precursor

This common method involves the bromination of a suitable bipyridine derivative using a brominating agent like phosphine tribromide.[\[5\]](#)

Experimental Protocol:


- Reaction Setup: In a 2 L round-bottom flask under a nitrogen atmosphere, add 37 g (0.1 mol) of the starting material (e.g., a corresponding dihydroxy-bipyridine precursor).
- Dissolution: Add 950 mL of chloroform to the flask and stir until the solid is completely dissolved.
- Cooling: Cool the reaction system to -3°C using an appropriate cooling bath.
- Addition of Reagent: Slowly add 297 g (1.1 mol) of phosphine tribromide dropwise to the cooled solution. Maintain the temperature during addition.
- Reaction: After the addition is complete, heat the reaction mixture to 60°C and stir continuously for 2 hours.
- Work-up: Cool the mixture to room temperature and slowly pour it into 1 L of water.
- Neutralization: Adjust the pH of the aqueous solution to 11 using a sodium hydroxide solution.
- Extraction: Extract the product into an organic layer using dichloromethane.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator to remove the solvent.
- Purification: Wash the resulting precipitated solid with ethanol and filter to obtain **4,4'-Dibromo-2,2'-bipyridine** as a pale yellow solid (yields can be around 77%).[\[5\]](#)

Method 2: Palladium-Catalyzed Cross-Coupling Reactions

Alternative synthetic strategies include palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[\[6\]](#) This method offers a direct route from dihalopyridines. Another efficient method involves a tandem nucleophilic substitution and N-oxide reduction process starting from the corresponding nitroazine N-oxide.[\[6\]](#) These routes are valuable for preparing various symmetrically and non-symmetrically substituted bipyridines.

Below is a conceptual workflow for the synthesis of **4,4'-Dibromo-2,2'-bipyridine**, illustrating the key stages from starting materials to the final purified product.

Synthesis Workflow for 4,4'-Dibromo-2,2'-bipyridine

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **4,4'-Dibromo-2,2'-bipyridine**.

Applications in Research and Drug Development

4,4'-Dibromo-2,2'-bipyridine is not merely a chemical intermediate but a key component in the development of advanced functional materials and bioactive compounds.

Materials Science and Catalysis

The bipyridine core is an excellent chelating ligand for a wide array of transition metals. **4,4'-Dibromo-2,2'-bipyridine** is frequently used to synthesize organometallic complexes with tailored electronic and photophysical properties. These complexes are integral to:

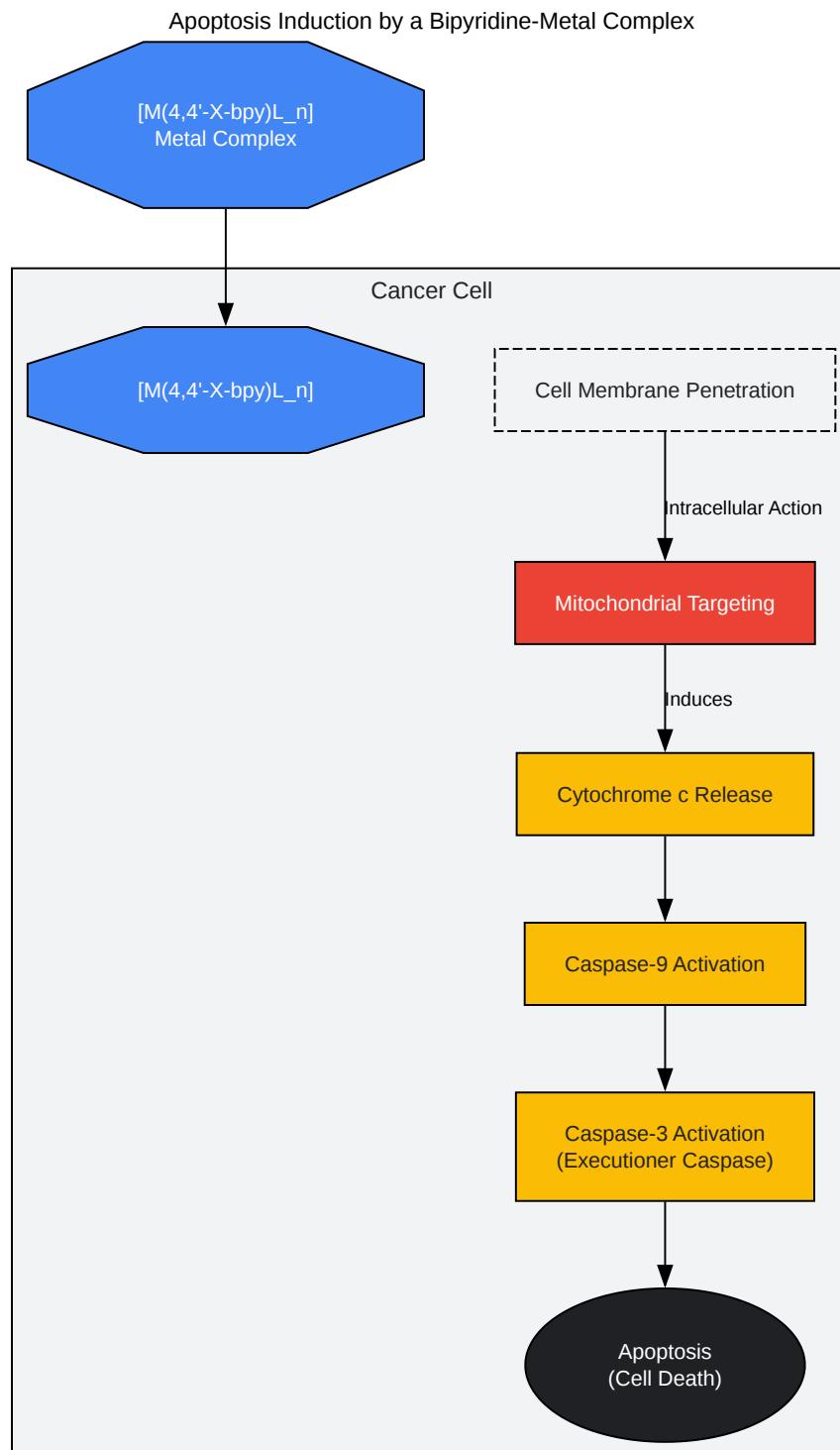
- Organic Light-Emitting Diodes (OLEDs): Ruthenium(II) complexes derived from this ligand are used as phosphorescent emitters.[3]
- Solar Energy Conversion: It serves as a reagent in the synthesis of ruthenium-based dyes for dye-sensitized solar cells.[4]
- Catalysis: Metal complexes of bipyridines are used as catalysts in numerous organic transformations. The bromine atoms can also serve as reactive handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the construction of complex conjugated polymers and supramolecular assemblies.[6][7]

Drug Development and Biological Activity

While **4,4'-Dibromo-2,2'-bipyridine** itself is not typically the active pharmaceutical ingredient, it is a critical ligand in the design of metallodrugs with potent biological activities. The bipyridine scaffold anchors the metal ion, while the substituents at the 4,4'-positions can be modified to tune the compound's properties, such as lipophilicity, cell permeability, and target specificity.

Anticancer Activity: Metal complexes incorporating substituted 2,2'-bipyridine ligands have shown significant promise as anticancer agents.[8]

- Ruthenium(II)-Arene Complexes: A series of Ru(II)-arene complexes with 4,4'-substituted-2,2'-bipyridine ligands were found to be highly cytotoxic and selective against human urinary


bladder cancer (T24) cells.[9] These complexes can penetrate the cancer cell membrane and induce cell death via apoptosis.[9]

- **Platinum(IV) Complexes:** Organoplatinum(IV) compounds with bipyridine ligands have been investigated for their anticancer properties, demonstrating cytotoxicity against human breast cancer cell lines.[10]
- **Lanthanide(III) Complexes:** Novel lanthanide complexes with mixed bipyridyl and other chelating ligands have exhibited superior cytotoxicity against HeLa cells compared to cisplatin.[11] Their mechanism involves inhibiting telomerase and targeting mitochondria to induce DNA damage-mediated apoptosis.[11]

Other Therapeutic Areas:

- **Neurodegenerative Diseases:** Ruthenium(II)-arene complexes with bipyridine ligands are being evaluated for their ability to modulate the aggregation of the amyloid- β (A β) peptide, which is associated with Alzheimer's disease.[12][13]
- **Enzyme Inhibition:** Derivatives of 4,4'-bipyridine have been synthesized as inhibitors of the CDK9-Cyclin T1 protein-protein interaction, a novel approach for treating triple-negative breast cancer.[14]

The diagram below illustrates a simplified signaling pathway for apoptosis induced by a metal complex containing a 4,4'-substituted bipyridine ligand, a common mechanism of action for these potential anticancer agents.

[Click to download full resolution via product page](#)

Mechanism of apoptosis induced by a metal complex with a 4,4'-substituted bipyridine ligand.

Safety and Handling

4,4'-Dibromo-2,2'-bipyridine is classified as toxic if swallowed or in contact with skin and can cause skin and serious eye irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dark place, sealed in a dry environment.^[2]

Conclusion

4,4'-Dibromo-2,2'-bipyridine is a cornerstone molecule for researchers in coordination chemistry, materials science, and drug development. Its robust coordination properties, coupled with the reactivity of its bromine substituents, provide a versatile platform for constructing highly functional molecules. From advanced solar cells and OLEDs to promising anticancer and neuroprotective agents, the applications of this compound continue to expand, making it a subject of ongoing and future scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | CID 15569987 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ossila.com [ossila.com]
- 4. lookchem.com [lookchem.com]
- 5. 4,4'-DIBROMO-2,2'-BIPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 4,4'-Dibromo-2,2'-bipyridine | 18511-71-2 | Benchchem [benchchem.com]
- 8. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC
[pmc.ncbi.nlm.nih.gov]

- 9. Effective and Selective Ru(II)-Arene Complexes Containing 4,4'-Substituted 2,2' Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Nonpolar Pt(CH₃)₂I₂{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complexes of lanthanides(iii) with mixed 2,2'-bipyridyl and 5,7-dibromo-8-quinolinoline chelating ligands as a new class of promising anti-cancer agents - Metallomics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Ruthenium(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-A β Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel 4,4'-bipyridine derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,4'-Dibromo-2,2'-bipyridine: A Technical Guide for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104092#4-4-dibromo-2-2-bipyridine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com